molecular formula C10H13ClO B13575314 2-(3-Chlorophenyl)-2-methylpropan-1-ol CAS No. 93748-31-3

2-(3-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13575314
CAS No.: 93748-31-3
M. Wt: 184.66 g/mol
InChI Key: MAPZIQZDTJLXRU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-(3-Chlorophenyl)-2-methylpropan-1-one.

    Reduction: 2-(3-Chlorophenyl)-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: It is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorophenyl group can influence the compound’s reactivity and binding affinity to various proteins and receptors, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups.

    2-(3-Chlorophenyl)-2-methylpropan-1-one: The oxidized form of 2-(3-Chlorophenyl)-2-methylpropan-1-ol.

    2-(3-Chlorophenyl)-2-methylpropane: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of a secondary alcohol and a chlorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

93748-31-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3

InChI Key

MAPZIQZDTJLXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)Cl

Origin of Product

United States

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